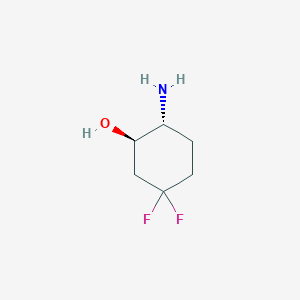
3-(Benzyloxy)oxan-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl It is a derivative of oxane, featuring a benzyloxy group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)oxan-4-amine hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through intramolecular cyclization reactions. For instance, starting from a suitable diol, cyclization can be achieved using acid catalysts.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. Benzyl alcohol can be reacted with the oxane derivative in the presence of a strong base to form the benzyloxy group.
Amination: The introduction of the amine group can be achieved through reductive amination. This involves the reaction of the oxane derivative with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted oxane derivatives.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)oxan-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)oxan-4-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxy group can enhance lipophilicity, aiding in membrane permeability, while the amine group can participate in hydrogen bonding and ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxy)oxan-4-amine hydrochloride
- 3-(Ethoxy)oxan-4-amine hydrochloride
- 3-(Phenoxy)oxan-4-amine hydrochloride
Uniqueness
3-(Benzyloxy)oxan-4-amine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its methoxy or ethoxy analogs. This makes it particularly useful in applications requiring enhanced membrane permeability and stability.
Propiedades
IUPAC Name |
3-phenylmethoxyoxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c13-11-6-7-14-9-12(11)15-8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHJXSBNRPJUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B8186676.png)













